molecular formula C6H12ClN3O6 B14202697 1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate CAS No. 828268-71-9

1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate

Katalognummer: B14202697
CAS-Nummer: 828268-71-9
Molekulargewicht: 257.63 g/mol
InChI-Schlüssel: XADZYVJOWJMUGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a nitro group and three methyl groups attached to the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate and aldehydes in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-based and solvent-free methods, often using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Cycloaddition reactions often require catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) and can be conducted under microwave irradiation to improve efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate stands out due to its unique combination of a nitro group and multiple methyl groups on the imidazole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and advanced materials .

Eigenschaften

CAS-Nummer

828268-71-9

Molekularformel

C6H12ClN3O6

Molekulargewicht

257.63 g/mol

IUPAC-Name

1,2,3-trimethyl-4-nitro-1,2-dihydroimidazol-1-ium;perchlorate

InChI

InChI=1S/C6H11N3O2.ClHO4/c1-5-7(2)4-6(8(5)3)9(10)11;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)

InChI-Schlüssel

XADZYVJOWJMUGD-UHFFFAOYSA-N

Kanonische SMILES

CC1[NH+](C=C(N1C)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.